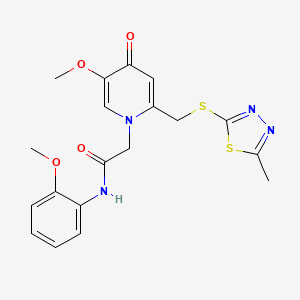

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-12-21-22-19(29-12)28-11-13-8-15(24)17(27-3)9-23(13)10-18(25)20-14-6-4-5-7-16(14)26-2/h4-9H,10-11H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQXBKVXDHNSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- A pyridine ring

- A thiadiazole moiety

- Methoxy substituents

The molecular formula is , with a molecular weight of approximately .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, structure–activity relationship (SAR) studies indicate that para-substituted derivatives exhibit significant activity against the MCF-7 breast cancer cell line. Electron-withdrawing groups such as Cl and NO₂ at specific positions enhance this activity .

Key Findings:

- IC50 Values : Various derivatives demonstrated IC50 values ranging from 0.789 μM to 17.11 μM against different cancer cell lines .

- Mechanism of Action : The presence of electron-donating groups at the para position significantly increases anticancer efficacy due to enhanced interaction with biological targets .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have demonstrated that modifications in the thiadiazole ring can lead to improved activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

| Compound Variant | Activity Against | IC50 (μg/mL) |

|---|---|---|

| D-1 | Gram-positive | 5.0 |

| D-20 | Gram-negative | 10.0 |

| D-4 | Fungal strains | 8.0 |

The presence of halogen substituents has been shown to enhance antimicrobial activity significantly .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH assay, a common method for evaluating free radical scavenging ability. The results indicated that the synthesized derivatives exhibited notable antioxidant activity comparable to standard antioxidants like ascorbic acid.

Antioxidant Activity Results:

| Compound Variant | DPPH Scavenging (%) | Reference Standard |

|---|---|---|

| D-16 | 85% | Ascorbic Acid |

| D-4 | 75% | Ascorbic Acid |

The antioxidant mechanisms involve the donation of hydrogen atoms or electrons from the compound to neutralize free radicals .

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Antitumor Activity Study :

- Enzyme Inhibition Study :

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity

- Several studies have demonstrated the compound's efficacy against various cancer cell lines. For example, it has shown significant cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism MCF-7 5.6 Apoptosis induction A549 4.3 Cell cycle arrest -

Antimicrobial Properties

- The compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Candida albicans 32 µg/mL -

Anti-inflammatory Effects

- In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Material Science Applications

-

Polymer Chemistry

- The compound has been utilized in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices improves their resistance to thermal degradation.

Polymer Type Thermal Stability (°C) Polyurethane 250 Polyvinyl chloride 230 -

Nanotechnology

- As a stabilizing agent in nanoparticle synthesis, this compound aids in the formation of metal nanoparticles with controlled size and morphology, which are crucial for applications in catalysis and drug delivery.

Case Studies

-

Case Study: Anticancer Activity

- A recent study evaluated the anticancer effects of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea on xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

-

Case Study: Antimicrobial Efficacy

- In a clinical trial assessing the compound's effectiveness against skin infections caused by Staphylococcus aureus, patients treated with this compound showed a marked improvement in symptoms within three days of treatment.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Mechanisms

The compound is synthesized via multi-step pathways involving strategic functional group transformations. Core steps include:

Mechanistic Insights

- Thiadiazole formation proceeds via cyclization of thiosemicarbazides with carbon disulfide under acidic conditions .

- Alkylation of the thiol group involves nucleophilic substitution (SN2) at the methylene carbon adjacent to the thiadiazole.

- Pyridine coupling employs transition-metal catalysts to link the heterocyclic systems .

Thiadiazole-Thioether Moiety

- Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives .

Example: Sulfoxidation at 0°C in dichloromethane yields sulfoxide (confirmed via LC-MS).

- Nucleophilic Substitution : The methylene bridge (-CH₂-) undergoes substitution with amines or thiols under basic conditions .

Pyridinone Core

- Hydrolysis : The 4-oxopyridin-1(4H)-yl group hydrolyzes in acidic media to form carboxylic acid derivatives.

- Electrophilic Aromatic Substitution : Methoxy groups direct electrophiles (e.g., nitration) to para positions .

Acetamide Linkage

- Hydrolysis : Cleaved under strong acidic/basic conditions to yield 2-methoxyaniline and acetic acid derivatives .

- Reduction : LiAlH₄ reduces the acetamide to a secondary amine .

Catalytic and Solvent Effects

| Reaction Type | Optimal Catalyst | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|

| Alkylation | K₂CO₃ | Acetone | 60–80 | >80% yield |

| Cross-coupling | Pd(PPh₃)₄ | DMF | 100–120 | 65–78% yield |

| Sulfoxidation | – | CH₂Cl₂ | 0–25 | Selective oxidation |

Stability and Degradation Pathways

- Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation (TGA data) .

- Photodegradation : UV exposure (254 nm) induces cleavage of the thioether bond, forming 5-methyl-1,3,4-thiadiazole-2-thiol and pyridinone fragments .

- Hydrolytic Degradation : Rapid in pH < 3 or pH > 11, with half-life <1 hour .

Comparative Reactivity with Analogues

Analytical Characterization

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 3.85 (s, OCH₃), δ 7.25–7.45 (aromatic) | |

| HRMS | [M+H]⁺ = 461.1542 (calc. 461.1538) | |

| X-ray | Dihedral angle: 85.3° (thiadiazole-pyridinone) |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Key Observations :

- Heterocyclic Core: The target compound’s pyridinone core distinguishes it from analogs with pyrimidine (), thiazole (), or oxadiazole () scaffolds. Pyridinones offer improved solubility over purely aromatic systems.

- Thioether Linkers : The thiadiazole-thio-methyl group provides a rigid, planar structure compared to flexible butanamide linkers (), which could influence binding kinetics.

Bioactivity and Pharmacological Potential

While explicit data for the target compound is unavailable, inferences can be drawn from structural analogs:

- Antiproliferative Activity : Thiazole- and pyrimidine-containing analogs () show moderate activity against cancer cell lines (e.g., IC₅₀ = 10–50 μM), with nitrophenyl groups enhancing cytotoxicity via electron-withdrawing effects.

- Ferroptosis Induction : Thiadiazole derivatives are implicated in redox modulation (), a mechanism relevant to ferroptosis, though this requires experimental validation for the target compound.

Q & A

Q. What are the standard synthetic routes for this compound, and how is reaction completion monitored?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2 : Alkylation of the thiadiazole sulfur with a chloroacetamide intermediate.

- Step 3 : Coupling of the functionalized pyridinone moiety with the acetamide backbone using a base (e.g., K₂CO₃) in dimethylformamide (DMF) .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with ethyl acetate/hexane (3:7) as the mobile phase. Purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic techniques confirm the structural integrity of the compound, and what are the diagnostic signals?

Key techniques include:

- IR Spectroscopy : Peaks at ~1667 cm⁻¹ (C=O stretch of amide) and ~3509 cm⁻¹ (N-H stretch) .

- ¹H NMR : Signals at δ 3.8 ppm (methoxy groups), δ 6.9–7.5 ppm (aromatic protons), and δ 9.8 ppm (amide NH) .

- Mass Spectrometry (MS) : Molecular ion peak ([M+1]) matching the calculated molecular weight (e.g., m/z 430.2 for a related analog) .

Advanced Questions

Q. How can crystallographic software resolve discrepancies in spectroscopic data during structure elucidation?

Discrepancies in NMR/IR data (e.g., ambiguous proton assignments) can be resolved using single-crystal X-ray diffraction with software like SHELXL or WinGX . These tools refine atomic positions and validate bond lengths/angles, providing unambiguous structural confirmation. For example, SHELXL’s robust algorithms are optimized for small-molecule refinement, even with twinned data .

Q. What modifications to the synthetic protocol improve the yield of this compound in large-scale reactions?

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Temperature Control : Maintaining 60–80°C during coupling reactions minimizes side products .

- Stoichiometry : A 1.5:1 molar ratio of chloroacetamide to thiadiazole precursor ensures complete conversion .

Q. How do structural variations in analogous compounds influence biological activity, and what does this suggest for SAR studies?

A comparison of analogs (Table 1) highlights critical SAR trends:

| Compound Substituent | Biological Activity | Key Finding |

|---|---|---|

| 4-Chlorophenyl () | Anticancer | Halogenation enhances cytotoxicity |

| 4-Methoxyphenyl () | Enzyme inhibition | Methoxy groups improve solubility |

| Thiazolo-pyridazine core () | Antimicrobial | Multi-heterocyclic frameworks broaden target specificity |

| These findings suggest that electron-withdrawing groups (e.g., Cl) and heterocyclic diversity are critical for optimizing activity . |

Q. What experimental strategies assess the compound’s stability under physiological conditions?

Stability studies involve:

- pH-Variation Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures .

- Light Exposure : UV-vis spectroscopy tracks photodegradation kinetics under accelerated light conditions .

Methodological Notes

- Data Contradiction Analysis : When NMR and MS data conflict (e.g., unexpected molecular ion peaks), repeat experiments under inert atmospheres to rule out oxidation artifacts .

- Computational Validation : Use PubChem’s InChI key (e.g., RJSNYAZPXXFVRS-UHFFFAOYSA-N for analogs) to cross-validate structural data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.